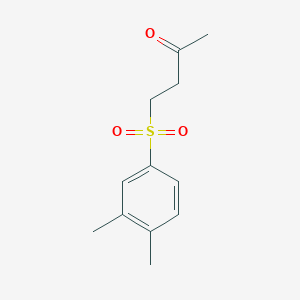

4-(3,4-dimethylbenzenesulfonyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-9-4-5-12(8-10(9)2)16(14,15)7-6-11(3)13/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOPGKFNVNVBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263910 | |

| Record name | 4-[(3,4-Dimethylphenyl)sulfonyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339207-79-3 | |

| Record name | 4-[(3,4-Dimethylphenyl)sulfonyl]-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339207-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,4-Dimethylphenyl)sulfonyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 4 3,4 Dimethylbenzenesulfonyl Butan 2 One and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound's Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comdeanfrancispress.comub.edu For the target molecule, 4-(3,4-dimethylbenzenesulfonyl)butan-2-one, several strategic disconnections can be proposed to devise plausible synthetic routes.

The most prominent functional group is the sulfone. The disconnection of the carbon-sulfur (C-S) bond is a primary and logical step, as numerous methods exist for its formation. This disconnection yields two key synthons: a 3,4-dimethylbenzenesulfonyl cation and a butan-2-one enolate or an equivalent nucleophilic species.

Disconnection 1: C-S Bond

Retron: Aryl Alkyl Sulfone

Transform: Nucleophilic substitution or Michael addition.

Synthons: 3,4-dimethylbenzenesulfonyl electrophile (ArSO₂⁺) and a butan-2-one C4-carbanion (⁻CH₂CH₂COCH₃).

Synthetic Equivalents: 3,4-dimethylbenzenesulfonyl chloride (an electrophile) and a suitable butan-2-one derivative. Alternatively, sodium 3,4-dimethylbenzenesulfinate (a nucleophile) can be reacted with an electrophilic four-carbon chain, such as 4-halobutan-2-one or methyl vinyl ketone.

Further simplification of the butan-2-one fragment can be achieved through carbon-carbon (C-C) bond disconnections.

Disconnection 2: C(3)-C(4) Bond of the Butanone Moiety

Retron: γ-Sulfonyl ketone

Transform: Enolate alkylation.

Synthons: An acetone (B3395972) enolate (⁻CH₂COCH₃) and a (3,4-dimethylphenylsulfonyl)methyl cation (⁺CH₂SO₂Ar).

Synthetic Equivalents: Acetone and (3,4-dimethylphenylsulfonyl)methyl halide.

This systematic deconstruction provides a clear roadmap, highlighting the essential building blocks and the key bond-forming reactions required for the synthesis. The subsequent sections will explore the practical execution of these synthetic strategies.

Exploration of Synthetic Routes to the 3,4-Dimethylbenzenesulfonyl Moiety

The formation of the 3,4-dimethylbenzenesulfonyl group is pivotal. This typically involves the preparation of a reactive intermediate, most commonly 3,4-dimethylbenzenesulfonyl chloride, from 1,2-dimethylbenzene (o-xylene).

Sulfonation and Halosulfonation Reactions of Dimethylbenzenes

The direct sulfonation of o-xylene (B151617) is a classic electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho-, para-directing) lead to a mixture of sulfonic acid isomers. The reaction conditions, particularly the nature of the sulfonating agent and the temperature, significantly influence the product distribution. researchgate.net

Using concentrated sulfuric acid or oleum (B3057394) (H₂S₂O₇) primarily yields a mixture of 3,4-dimethylbenzenesulfonic acid and 4,5-dimethylbenzenesulfonic acid. researchgate.netnih.gov Studies have shown that the isomer distribution is kinetically controlled. For instance, sulfonation with H₂S₂O₇ at 25°C can result in approximately 45% 3,4-isomer and 55% 4,5-isomer. researchgate.net The primary product from the reactive adsorption of gaseous o-xylene onto supported sulfonic acid materials has been identified as 3,4-dimethylbenzenesulfonic acid. mdpi.comnih.gov

For the synthesis of the corresponding sulfonyl chloride, halosulfonation using chlorosulfonic acid (ClSO₃H) is the preferred method. This one-pot reaction sulfonates the aromatic ring and converts the resulting sulfonic acid into the more reactive sulfonyl chloride.

Table 1: Isomer Distribution in the Sulfonation of o-Xylene

| Sulfonating Agent | Temperature (°C) | 3,4-Isomer (%) | 4,5-Isomer (%) | Reference |

|---|---|---|---|---|

| H₂S₂O₇ (Oleum) | 25 | ~45.1 | ~54.9 | researchgate.net |

| H₃SO₄⁺ (Sulfuric Acid) | 25 | ~6.5 | ~93.5 | researchgate.net |

| Supported Sulfonic Acid (Reactive Adsorption) | 110-190 | Major Product | Not Reported | nih.govnih.gov |

Coupling Strategies for Aryl Sulfones

While the classical approach involves the reaction of a sulfonyl chloride with an organometallic reagent, modern transition-metal-catalyzed cross-coupling reactions offer milder and more versatile alternatives for forming the C-S bond of aryl sulfones. google.com These methods often utilize precursors like aryl halides or boronic acids and a sulfur source, such as a sulfinic acid salt (e.g., sodium 3,4-dimethylbenzenesulfinate).

Palladium-Catalyzed Coupling: The coupling of aryl boronic acids with arylsulfonyl chlorides, catalyzed by a palladium complex, provides a mild and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.org Similar strategies can be adapted for alkyl aryl sulfones.

Copper-Catalyzed Coupling: Copper catalysts are widely used for C-S bond formation. For example, a copper(I) iodide/L-proline system can catalyze the coupling of aryl halides with sulfinic acid salts in DMSO to afford aryl sulfones in excellent yields. google.com Another mild and efficient method involves the reaction of arylboronic acids with sulfinic acid salts mediated by cupric acetate (B1210297).

These coupling strategies are valued for their broad functional group tolerance and are particularly useful in complex molecule synthesis. researchgate.netrsc.org

Table 2: Comparison of Selected Coupling Strategies for Aryl Sulfone Synthesis

| Method | Catalyst/Mediator | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd Catalyst | Aryl Boronic Acid + Arylsulfonyl Chloride | Mild conditions, efficient | organic-chemistry.org |

| Copper-Catalyzed | CuI/L-proline | Aryl Halide + Sulfinic Acid Salt | High yields, good functional group tolerance | google.com |

| Copper-Mediated | Cu(OAc)₂ | Aryl Boronic Acid + Sulfinic Acid Salt | Mild conditions, excellent yields | google.com |

| Transition-Metal-Free | Aryne Precursor | Sodium Sulfinate + o-Silyl Aryl Triflate | Avoids transition metals, broad scope | organic-chemistry.org |

Exploration of Synthetic Routes to the Butan-2-one Backbone and its Integration

The butan-2-one portion of the molecule can be constructed using various established methods for ketone synthesis, followed by integration with the aryl sulfonyl moiety.

Ketone Synthesis Methodologies Relevant to Butan-2-one Derivatives

The synthesis of the butan-2-one scaffold can be approached from several common starting materials.

Oxidation of Alcohols: The most direct laboratory synthesis of butan-2-one involves the oxidation of the secondary alcohol, butan-2-ol. Common oxidizing agents include sodium dichromate in sulfuric acid or milder reagents like pyridinium (B92312) chlorochromate (PCC). njit.edu

Hydration of Alkynes: The Markovnikov hydration of 1-butyne, typically catalyzed by acid and mercury(II) salts, proceeds via an enol intermediate that tautomerizes to the more stable butan-2-one.

From Butane (B89635): Industrial synthesis can involve the controlled oxidation of butane, which proceeds through butanol and butanal intermediates. pearson.com

For the synthesis of the target molecule, a derivative of butan-2-one with a leaving group at the 4-position (e.g., 4-chlorobutan-2-one) is often a more practical intermediate.

Carbon-Carbon Bond Formation Strategies for the Alkyl Chain

Building the carbon chain and integrating the sulfonyl group is a critical step. A highly effective strategy for forming the C-S bond in the target molecule is through the nucleophilic reaction of a sulfinate salt.

Michael Addition: The conjugate addition (Michael addition) of sodium 3,4-dimethylbenzenesulfinate to methyl vinyl ketone (MVK) is arguably the most direct and efficient route. The sulfinate anion acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This reaction constructs the C(4)-S bond and generates the complete this compound scaffold in a single step. alevelchemistry.co.uk

Nucleophilic Substitution: An alternative approach involves the Sₙ2 reaction between sodium 3,4-dimethylbenzenesulfinate and a butan-2-one derivative functionalized with a leaving group at the C4 position, such as 4-chloro- or 4-bromobutan-2-one. This method is also highly effective for creating the desired C-S bond. mdpi.com

Enolate Alkylation: As suggested by the retrosynthetic analysis, the alkylation of an acetone enolate with a (3,4-dimethylphenylsulfonyl)methyl halide is another viable, though more complex, route. This requires the pre-formation of the C-S bond in the electrophile. Careful control of reaction conditions is necessary to prevent polyalkylation. cambridge.org

These methods, particularly the Michael addition and nucleophilic substitution pathways, provide robust and high-yielding approaches to the final integration of the two key molecular fragments.

Direct Synthesis Approaches to β-Keto Sulfones

Direct synthesis approaches aim to construct the β-keto sulfone skeleton in a single or a few steps from readily available starting materials. These methods offer advantages in terms of atom economy and operational simplicity.

Radical-mediated reactions provide a powerful tool for the formation of carbon-sulfur bonds. rsc.org The synthesis of β-keto sulfones can be achieved through the radical-mediated sulfonylation of aldehydes and alkenes. These reactions typically involve the generation of a sulfonyl radical, which then adds to a carbon-carbon or carbon-oxygen multiple bond.

One plausible pathway for the synthesis of this compound via a radical-mediated process could involve the reaction of a suitable alkene precursor with a source of 3,4-dimethylbenzenesulfonyl radical. For instance, the reaction of but-3-en-2-one (B6265698) with 3,4-dimethylbenzenesulfonyl chloride in the presence of a radical initiator would be a direct approach. The sulfonyl radical, generated from the sulfonyl chloride, would add to the alkene, followed by a hydrogen atom abstraction to yield the target β-keto sulfone.

Recent advancements in this area include the use of sodium dithionite (B78146) (Na₂S₂O₄) as both a source of sulfur dioxide and a reductant, enabling a metal-free sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes. rsc.org This method proceeds via a radical pathway and demonstrates excellent substrate scope and functional group tolerance. rsc.org Another approach involves the N-heterocyclic carbene (NHC)-catalyzed radical-mediated sulfonyl methylation of aldehydes, which allows for the facile assembly of α-sulfonyl ketones. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are attractive for the synthesis of β-keto sulfones as they can rapidly generate molecular complexity from simple starting materials.

A notable example is the copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water to produce β-keto sulfones. researchgate.networdpress.comdntb.gov.ua This reaction proceeds through a tandem radical process involving the generation of a sulfonyl radical, which then participates in sulfonylation and decarboxylation steps. researchgate.networdpress.comdntb.gov.ua To synthesize this compound using this methodology, one could envision a reaction between 3,4-dimethylphenyldiazonium tetrafluoroborate, a suitable four-carbon propiolic acid derivative, a source of sulfur dioxide like DABCO·(SO₂)₂, and water, catalyzed by a copper(I) salt. researchgate.net

The development of such multicomponent reactions for the synthesis of β-keto sulfones represents a significant advancement, offering a convergent and efficient route to this important class of compounds. researchgate.net

Transition metal catalysis has emerged as a powerful strategy for the synthesis of β-keto sulfones, offering high efficiency and selectivity under mild reaction conditions. Copper and palladium are among the most commonly employed metals for these transformations.

Copper-catalyzed reactions often involve the C-H functionalization of ketones or the sulfonylation of alkynes. For instance, a copper(II) bromide-catalyzed reaction between aryl ketones and sodium sulfinates can lead to the formation of α-alkyl-β-keto sulfones through direct C(sp³)-H bond functionalization. researchgate.net A plausible route to this compound could involve the copper-catalyzed reaction of butan-2-one with a 3,4-dimethylbenzenesulfinate salt.

Palladium-catalyzed methodologies have also been developed, such as the sulfonylation of alkynoates with sodium sulfinates to afford γ-keto sulfones, which are structurally related to β-keto sulfones. nih.gov While not a direct synthesis of a β-keto sulfone, this highlights the utility of palladium in C-S bond formation for related structures.

The table below summarizes some examples of transition metal-catalyzed syntheses of β-keto sulfones and related compounds.

| Catalyst | Reactants | Product Type | Reference |

| Copper(I) | Aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, SO₂, H₂O | β-Keto sulfone | researchgate.networdpress.comdntb.gov.ua |

| Copper(II) bromide | Aryl ketones, Sodium sulfinates | α-Alkyl-β-keto sulfone | researchgate.net |

| Palladium catalyst | Alkynoates, Sodium sulfinates | γ-Keto sulfone | nih.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of β-keto sulfones. These methods often provide high levels of enantioselectivity, which is crucial for the synthesis of chiral drug intermediates.

While direct organocatalytic methods for the synthesis of β-keto sulfones are still emerging, related transformations have been well-established. For example, organocatalyzed asymmetric additions to α,β-unsaturated aryl sulfones have been used to create enantioenriched β,β-diaryl or β-aryl-β alkyl sulfones. nih.gov This suggests the potential for developing organocatalytic methods for the direct synthesis of β-keto sulfones.

A potential organocatalytic approach for the synthesis of this compound could involve the reaction of a nucleophilic enolate equivalent of butan-2-one with an electrophilic source of the 3,4-dimethylbenzenesulfonyl group, mediated by a chiral organocatalyst.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Efficiency and Selectivity

The efficiency and selectivity of β-keto sulfone synthesis are highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include the catalyst, solvent, temperature, and the nature of the sulfonylating agent.

For transition metal-catalyzed reactions, the choice of ligand can have a profound impact on the outcome of the reaction. In copper-catalyzed C-H functionalization reactions, nitrogen-containing ligands are sometimes required for ketones with electron-donating groups. researchgate.net The solvent also plays a crucial role; for instance, sonication-assisted, metal-free synthesis of β-keto sulfones from styrenes has been successfully carried out in water as a green solvent. lppcollegerisod.ac.in

The selection of the sulfonylating agent is also critical. While sulfonyl chlorides are common, they can be harsh. Sodium sulfinates are often used as milder and more readily available alternatives. researchgate.netlppcollegerisod.ac.in In some radical-mediated processes, sulfonyl hydrazides have been employed as effective sulfonyl radical precursors. acs.org

Optimization studies for the synthesis of γ-keto sulfones, which share structural similarities with β-keto sulfones, have shown that factors such as the choice of acid mediator and reaction temperature can significantly influence the yield and stereoselectivity of the product. nih.gov For example, in the acid-mediated sulfonylation of α,β-unsaturated ketones, various carboxylic acids were screened, with 4-chlorobenzoic acid proving to be optimal. nih.gov

The following table provides a summary of optimized conditions for selected β-keto sulfone and γ-keto sulfone syntheses.

| Reaction Type | Catalyst/Mediator | Solvent | Temperature | Key Findings | Reference |

| Sonication-assisted metal-free synthesis | None | Water | 55 °C | NBS acts as both bromine source and oxidant | lppcollegerisod.ac.in |

| Acid-mediated sulfonylation | 4-Chlorobenzoic acid | Mesitylene | 30 °C | Metal-free and oxidant-free conditions | nih.gov |

| Copper-catalyzed multicomponent reaction | Copper(I) | Not specified | 0 °C | Efficient synthesis from four components | researchgate.net |

| Electrochemical synthesis | None | Not specified | Not specified | Metal-free and oxidant-free | acs.org |

Detailed Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and developing new ones. The mechanisms for the synthesis of β-keto sulfones vary depending on the chosen methodology.

In radical-mediated reactions, the key step is the generation of a sulfonyl radical. For example, in the copper(I)-catalyzed multicomponent reaction, the arylsulfonyl radical is proposed to be formed from the reaction of an aryl diazonium salt. This radical then adds to the triple bond of a copper(I) propiolate complex to form an alkenyl radical complex. researchgate.net Radical scavenging experiments using agents like TEMPO can be used to confirm the involvement of radical intermediates. nih.govresearchgate.net

For transition metal-catalyzed C-H functionalization reactions, the mechanism may involve the formation of a cupracyclic intermediate. researchgate.net For instance, in the copper-mediated β-C(sp²)-H sulfonylation of aldehydes, a researchgate.netlppcollegerisod.ac.in cupracyclic intermediate is proposed. researchgate.net

In acid-mediated sulfonylation reactions for the synthesis of γ-keto sulfones, a non-radical pathway is often proposed. The acid is thought to activate the carbonyl group of the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack by the sulfinate. nih.gov Deuterium labeling studies can help to elucidate the source of protons in the reaction. rsc.org

Electrochemical methods for β-keto sulfone synthesis have also been developed, and mechanistic studies involving cyclic voltammetry and radical scavenging experiments suggest a radical pathway. acs.org

Principles of Green Chemistry in the Design and Execution of Synthetic Procedures for the Compound

The growing emphasis on sustainable chemistry has spurred the development of synthetic methodologies that minimize environmental impact. nih.gov For the synthesis of this compound and related β-ketosulfones, the principles of green chemistry are increasingly being integrated to enhance safety, efficiency, and sustainability. nih.gov These principles focus on aspects such as catalysis, atom economy, the use of safer reagents and solvents, and energy efficiency. rsc.org

Traditional routes for sulfone synthesis, such as the oxidation of sulfides or Friedel-Crafts reactions, often involve harsh conditions, stoichiometric reagents, and hazardous waste. nih.govwikipedia.org For instance, the oxidation of sulfides frequently employs oxidants like meta-chloroperbenzoic acid (m-CPBA) or excess hydrogen peroxide in acetic acid, which are not considered sustainable. nih.gov Modern approaches seek to overcome these limitations by designing more benign and efficient synthetic pathways.

Catalysis as a Cornerstone of Green Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric methods. rsc.org Recent advancements in the synthesis of β-ketosulfones have heavily relied on innovative catalytic systems.

Photocatalysis: Visible-light-mediated synthesis has emerged as a powerful and sustainable tool. nih.govrsc.org One notable example is the use of graphitic carbon nitride (g-C₃N₄), a heterogeneous and recyclable photocatalyst, to synthesize β-ketosulfones from precursors like phenylacetylenes or ketones and sodium sulfinates. rsc.org This method utilizes blue light, an abundant energy source, and avoids harsh reagents. rsc.org

Electrocatalysis: Electrochemical methods provide an environmentally friendly alternative by using electricity as a "clean" reagent. nih.govacs.org The synthesis of β-ketosulfones has been achieved through the anodic oxidation of an iodide ion, which facilitates the reaction between aryl methyl ketones or aryl acetylenes and sodium sulfinates under mild conditions. acs.org This approach is practical and convenient, utilizing inexpensive electrodes in a simple undivided cell. acs.org

Metal Catalysis: While aiming to reduce reliance on heavy metals, certain catalysts offer significant green advantages. Gold(I) complexes, for instance, have been used for the highly regioselective hydration of alkynylsulfones. rsc.org This method serves as a mercury-free, 100% atom-economic route to β-ketosulfones, proceeding under mild conditions with high functional group tolerance. rsc.org

Atom Economy and Waste Reduction

The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is central to green synthesis.

The gold-catalyzed hydration of alkynylsulfones is a prime example of a 100% atom-economic reaction, where water is used as an inexpensive and environmentally benign source of oxygen. rsc.org Similarly, metal-free hydrosulfonylation methods, which involve the conjugate addition of sulfinic acids or their salts to α,β-unsaturated ketones, offer a straightforward and atom-economical approach to γ-ketosulfones without the need for stoichiometric oxidants. nih.govnih.gov

Safer Reagents and Solvents

Replacing hazardous chemicals with safer alternatives is a key objective of green chemistry. In sulfone synthesis, this involves moving away from toxic oxidants and solvents.

Benign Oxidants: The use of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate provides a metal-free, environmentally benign method for oxidizing sulfides to sulfones. organic-chemistry.org

Sulfur Dioxide Surrogates: Sulfur dioxide is a crucial reagent but is a toxic gas. wikipedia.org Solid, stable, and easy-to-handle surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide (DABSO) have been developed. nsf.gov These surrogates release SO₂ in a controlled manner, enhancing safety and ease of use in multicomponent reactions to generate arylsulfonyl radicals. nsf.gov

Aqueous Media: Performing reactions in water is highly desirable. A one-pot synthesis of chiral β-hydroxy sulfones has been developed where the initial formation of the β-ketosulfone via nucleophilic substitution occurs in an aqueous medium, followed by an asymmetric transfer hydrogenation. organic-chemistry.org

The table below summarizes various green synthetic approaches applicable to the formation of β-ketosulfones, highlighting their advantages over traditional methods.

| Methodology | Catalyst/Reagent | Precursors | Key Advantages | Yields | Reference(s) |

| Photocatalysis | g-C₃N₄ / Blue Light | Phenylacetylenes, Ketones, Sodium Sulfinates | Recyclable catalyst, uses visible light, sustainable conditions. | Good to excellent | rsc.org |

| Electrochemistry | Iodide Ion (Anodic Oxidation) | Aryl Methyl Ketones, Aryl Acetylenes, Sodium Sulfinates | Uses electricity as a clean reagent, mild conditions, inexpensive electrodes. | Moderate to good | acs.org |

| Gold Catalysis | Ph₃PAuNTf₂ | Alkynylsulfones | 100% atom economy, mercury-free, mild conditions, high regioselectivity. | Up to 99% | rsc.org |

| Metal-Free Hydrosulfonylation | Brønsted Acid (e.g., HBF₄) | α,β-Unsaturated Ketones, Sodium Sulfinates/Sulfinamides | No metal catalyst, no stoichiometric oxidants, operational simplicity. | Good to excellent | nih.govnih.gov |

| Multicomponent Reaction | Salicylic Acid / DABSO | Styrene derivatives, Anilines, t-Butyl Nitrite | Uses a safe SO₂ surrogate, mild conditions, short reaction times. | Good | nsf.gov |

These modern synthetic strategies demonstrate a clear shift towards more sustainable practices in the production of this compound and its analogs. By prioritizing catalysis, atom economy, and the use of safer materials, chemists can significantly reduce the environmental footprint associated with the synthesis of this important class of compounds.

Advanced Spectroscopic and Structural Characterization of 4 3,4 Dimethylbenzenesulfonyl Butan 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Comprehensive Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy would be the primary technique for elucidating the molecular structure of 4-(3,4-dimethylbenzenesulfonyl)butan-2-one in solution. One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Ambiguities

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

Correlation Spectrometry (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would show correlations between the protons on the butanone chain.

Heteronuclear Single Quantum Coherence (HSQC): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the carbon signals of the butanone backbone and the dimethyl-substituted benzene (B151609) ring.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (such as the carbonyl carbon and the sulfonyl-substituted carbon of the benzene ring) and for connecting the different fragments of the molecule, for example, showing a correlation between the protons of the butanone chain and the carbons of the aromatic ring.

A hypothetical data table for the NMR assignments is presented below to illustrate how such data would be organized.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| 1 | 208.0 | - | - | H-3, H-4 |

| 2 | 29.8 | 2.15 (s) | - | C-1, C-4 |

| 3 | 45.2 | 2.90 (t, 7.2) | H-4 | C-1, C-2, C-5 |

| 4 | 55.1 | 3.25 (t, 7.2) | H-3 | C-2, C-3, C-6 |

| 5 | 135.2 | - | - | H-3, H-7, H-10 |

| 6 | 128.5 | 7.60 (d, 8.0) | H-7 | C-4, C-8, C-10 |

| 7 | 130.1 | 7.55 (dd, 8.0, 1.8) | H-6, H-10 | C-5, C-9 |

| 8 | 140.5 | - | - | H-6, H-7, H-11, H-12 |

| 9 | 138.0 | - | - | H-7, H-10, H-11, H-12 |

| 10 | 120.3 | 7.30 (d, 1.8) | H-7 | C-5, C-8, C-9 |

| 11 | 19.8 | 2.30 (s) | - | C-8, C-9, C-10 |

Dynamic NMR Studies for Conformational Dynamics (if applicable)

If the molecule were to exhibit conformational isomerism, such as restricted rotation around the C-S bond, dynamic NMR studies at variable temperatures could provide insights into the energy barriers of these processes. However, without experimental data, it is not possible to determine if such dynamics are present.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity established by NMR.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic data would be presented in a table format, allowing for a detailed analysis of the molecular geometry. For example, the S-O, S-C, and C=O bond lengths could be compared to typical values to understand the electronic environment of these functional groups. The geometry around the sulfur atom would be expected to be tetrahedral.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This data is illustrative and not based on experimental results.)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S-O1 | 1.43 |

| S-O2 | 1.44 |

| S-C(aryl) | 1.76 |

| S-C(alkyl) | 1.78 |

| C=O | 1.21 |

| O-S-O | 119.5 |

| C(aryl)-S-C(alkyl) | 105.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Fourier-transform infrared (FT-IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

The FT-IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) group (around 1715 cm⁻¹) and the sulfonyl (SO₂) group (asymmetric and symmetric stretching modes around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively). The Raman spectrum would be complementary, often showing strong signals for the aromatic ring vibrations and the C-S bond.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Weak | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (carbonyl) |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound (molecular formula: C₁₂H₁₆O₃S), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This value serves as a primary identifier in mass spectrometric analysis.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation, yielding a series of product ions. The fragmentation pathways are largely dictated by the molecule's functional groups: the ketone, the sulfone, and the aromatic ring. Based on the known fragmentation behavior of aryl sulfones and ketones, a plausible fragmentation pathway can be proposed. acs.orgresearchgate.netresearchgate.netnih.gov

A primary fragmentation event for aryl sulfones often involves the cleavage of the C-S bond or the extrusion of sulfur dioxide (SO₂). acs.orgresearchgate.netnih.gov Another significant fragmentation pathway for this molecule would be α-cleavage adjacent to the carbonyl group of the butanone moiety.

Key Proposed Fragmentation Pathways:

Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonamides and sulfones involves the elimination of SO₂, a neutral loss of 64 Da. nih.gov

Cleavage of the Aryl-Sulfur Bond: Homolytic or heterolytic cleavage of the C(aryl)-S bond would result in the formation of a 3,4-dimethylphenyl radical or cation and a corresponding butan-2-one sulfonyl fragment.

Cleavage of the Alkyl-Sulfur Bond: Fission of the S-C(alkyl) bond would generate the stable 3,4-dimethylbenzenesulfonyl cation.

α-Cleavage: Cleavage of the bond between C2 and C3 of the butanone chain is expected, leading to the formation of an acetyl cation (CH₃CO⁺).

The following table outlines the theoretically calculated exact masses for the parent ion and its major predicted fragments, which would be instrumental in confirming the structure of the compound via HRMS analysis.

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₇O₃S⁺ | 241.0893 |

| [M+H - SO₂]⁺ | C₁₂H₁₇O⁺ | 177.1274 |

| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0184 |

| [C₈H₉SO₂]⁺ | C₈H₉O₂S⁺ | 169.0318 |

| [C₈H₉]⁺ | C₈H₉⁺ | 105.0699 |

Theoretical and Computational Chemistry Investigations of 4 3,4 Dimethylbenzenesulfonyl Butan 2 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Molecular Geometry, and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic characteristics of a molecule. chemrxiv.orgtaylorfrancis.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. numberanalytics.com For 4-(3,4-dimethylbenzenesulfonyl)butan-2-one, methods like DFT with a suitable basis set, such as B3LYP/6-311G(d,p), can be employed to optimize the molecular geometry to its lowest energy state. nih.govepstem.net This process reveals precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure and stability. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com The energy, shape, and distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylbenzene (o-xylene) ring, which is activated by the two methyl groups. In contrast, the LUMO is anticipated to be centered around the electron-withdrawing sulfonyl (–SO2–) and ketone (C=O) groups. researchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key reactivity descriptor; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Other reactivity descriptors derived from these energies, such as chemical hardness, softness, and electronegativity, provide quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 1: Illustrative FMO Energies and Reactivity Descriptors for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value (eV) | Description |

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.92 | Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. |

| Ionization Potential (I) | 7.15 | Approximate energy required to remove an electron (I ≈ -EHOMO). |

| Electron Affinity (A) | 1.23 | Approximate energy released when an electron is added (A ≈ -ELUMO). |

| Chemical Hardness (η) | 2.96 | Resistance to change in electron distribution (η = (I - A) / 2). |

| Chemical Softness (S) | 0.17 | Reciprocal of hardness; indicates higher reactivity (S = 1 / 2η). |

| Electronegativity (χ) | 4.19 | Ability to attract electrons (χ = (I + A) / 2). |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule's surface. researchgate.net It is generated by calculating the electrostatic potential at different points on the electron density surface. numberanalytics.com The surface is color-coded to indicate charge distribution: regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack. numberanalytics.comresearchgate.net Neutral or nonpolar regions are often colored green. walisongo.ac.id

In this compound, the EPS map would clearly highlight the key reactive sites. The most negative potential (red) would be concentrated around the oxygen atoms of the sulfonyl and carbonyl groups due to their high electronegativity and lone pairs of electrons, making them primary sites for interaction with electrophiles or protons. nih.gov Conversely, the most positive potential (blue) would likely be found near the hydrogen atoms and, significantly, the sulfur atom of the sulfonyl group, which is rendered highly electron-deficient by the two adjacent oxygen atoms. This makes the sulfur atom a potential electrophilic center. The aromatic ring would exhibit a negative potential above and below the plane of the ring, characteristic of π-electron systems. ucsb.edu

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atomic interactions and chemical bonds. ias.ac.inwikipedia.org This method identifies critical points in the electron density where the gradient is zero. researchgate.net A Bond Critical Point (BCP) located between two nuclei is indicative of a chemical bond. pitt.edu

The properties of the electron density at the BCP provide quantitative information about the nature of the bond. researchgate.net Key parameters include:

Electron Density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals forces. researchgate.net

For this compound, QTAIM analysis would be used to characterize the covalent bonds (C-C, C-H, C-S, S=O, C=O) and any potential non-covalent interactions. The S=O and C=O bonds would show high ρ(r) and negative ∇²ρ(r) values, but with a degree of polarization reflected in the electron density distribution. The C-S bonds would also be analyzed to understand the extent of their covalent character.

Table 2: Illustrative QTAIM Data for Selected Bonds in this compound at their Bond Critical Points (BCPs)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |

| C=O (carbonyl) | 0.35 | -0.58 | Polar Covalent |

| S=O (sulfonyl) | 0.31 | +0.95 | Highly Polar Covalent |

| C-S (sulfonyl-aryl) | 0.18 | +0.21 | Polar Covalent |

| C-C (aryl) | 0.29 | -0.72 | Covalent |

| C-H (methyl) | 0.26 | -0.85 | Covalent |

Conformational Landscape Exploration and Energy Barriers using Molecular Mechanics and Quantum Chemical Methods

Initial exploration is often performed using computationally inexpensive molecular mechanics (MM) methods. This provides a broad overview of the conformational landscape, identifying low-energy conformers (local minima). Subsequently, the geometries of these stable conformers are re-optimized using more accurate quantum chemical methods (like DFT) to obtain reliable energy rankings and geometric parameters. nih.govresearchgate.net For 2-butanone (B6335102) itself, studies have identified multiple stable conformers, with steric and dipole interactions being the primary factors governing preference. nih.govresearchgate.net A similar analysis for the target molecule would focus on the rotation around the C-C and C-S bonds in the linker between the aromatic ring and the ketone group. The bulky sulfonyl and dimethylphenyl groups would create significant steric hindrance, likely leading to a few strongly preferred, low-energy conformations and substantial energy barriers for rotation.

Computational Modeling of Reaction Mechanisms Involved in the Compound's Synthesis or Reactivity

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. thieme-connect.com By modeling the reaction pathway from reactants to products, it is possible to identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net

The synthesis of this compound likely involves reactions such as the alkylation of a sulfinate salt or the oxidation of a corresponding sulfide. thieme-connect.commdpi.com For example, the reaction between sodium 3,4-dimethylbenzenesulfinate and 4-chlorobutan-2-one could be modeled. Computational methods would be used to locate the transition state for this nucleophilic substitution reaction.

The transition state is a first-order saddle point on the potential energy surface. Its geometry provides a snapshot of the bond-forming and bond-breaking processes. A key feature of a computationally located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. researchgate.net

Once the TS is identified, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to trace the reaction pathway downhill from the TS to confirm that it correctly connects the desired reactants and products. This detailed analysis provides a complete energetic and geometric profile of the reaction mechanism.

Solvation Effects in Computational Reaction Studies

The chemical behavior of a molecule, including its reactivity and conformational stability, can be significantly altered by its solvent environment. For a polar molecule like this compound, which contains both a sulfonyl group and a ketone moiety, solvation effects are expected to be pronounced. Computational chemistry provides powerful tools to model these interactions through two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, often called continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. In this method, the solute is placed in a cavity within the dielectric continuum, and the solute-solvent interaction is calculated based on the polarization of the medium. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's energy, geometry, and electronic properties.

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit models are employed. In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This "supermolecule" is then often treated with quantum mechanical (QM) methods, sometimes embedded within a continuum model to account for bulk solvent effects (QM/MM approach). Studies on other molecules containing ketone chromophores have shown that standard continuum models can sometimes fail to reproduce experimental properties accurately. In such cases, explicitly including solvent molecules that directly interact with polar functional groups is critical. For instance, a study on the chiroptical properties of austdiol (B1218301) found that explicitly modeling the solvent environment around its ketone group via ab initio molecular dynamics was necessary to achieve good agreement with experimental data nih.gov.

Investigations into sulfone-based electrolytes using Density Functional Theory (DFT) have further underscored the importance of modeling the immediate chemical environment. Calculations on isolated sulfone molecules in an implicit solvent shell were inconsistent with experimental observations of their high anodic stability acs.org. However, when explicit anions or neighboring solvent molecules were included in the DFT calculations, the results showed that the first coordination shell strongly influences the oxidation potential and stability, bringing the theoretical predictions in line with experimental findings acs.orgresearchgate.net. This highlights that for this compound, accurately modeling reactions or properties in solution would likely require at least a few explicit solvent molecules around the sulfone and ketone groups.

To illustrate the impact of solvation on electronic properties, the following table presents data from a DFT study on various sulfones, comparing their calculated oxidation potentials (Eox) as isolated molecules versus when complexed with an anion (PF6-), representing a more realistic solution environment.

| Sulfone Compound | Calculated Eox (Isolated Molecule in PCM) [V] | Calculated Eox (Solvent-Anion Cluster in PCM) [V] | Change in Eox [V] |

|---|---|---|---|

| Ethyl-methyl sulfone (EMS) | 5.66 | 5.89 | +0.23 |

| Diethyl sulfone (DES) | 5.59 | 5.88 | +0.29 |

| Sulfolane (TMS) | 5.89 | 6.23 | +0.34 |

| Methyl-isopropyl sulfone (iPMS) | 5.54 | 5.95 | +0.41 |

Data adapted from computational studies on sulfone-based electrolytes. The values illustrate the significant effect of including explicit ion interactions on calculated properties. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

To investigate the dynamic behavior of this compound and its interactions with a solvent over time, Molecular Dynamics (MD) simulations are the preferred computational tool. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

An MD simulation of this compound would involve several key steps:

System Setup: A simulation box would be created containing one or more molecules of the sulfone surrounded by a large number of explicit solvent molecules (e.g., water, methanol, or acetonitrile).

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, must be chosen. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are often used for organic molecules and have been applied to sulfone-based electrolytes researchgate.net. For higher accuracy, a custom or polarizable force field could be developed.

Simulation Protocol: The system is first minimized to remove unfavorable contacts, then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble). Finally, a production run is performed for a duration sufficient to sample the conformational space and dynamic events of interest (typically nanoseconds to microseconds).

Analysis of the resulting trajectory can provide a wealth of information. For this compound, this would include:

Conformational Analysis: Identifying the most stable conformations of the flexible butanone chain and the rotational preferences around the aryl-S bond. Studies on analogous alkyl 1-phenylethyl sulfones have shown that stable rotamers are influenced by weak interactions like CH/π hydrogen bonds between alkyl groups and the phenyl ring rsc.orgresearchgate.net.

Solvent Structuring: Examining the radial distribution functions (RDFs) between atoms on the sulfone and ketone groups and solvent molecules. This would reveal how the solvent organizes around these polar sites, quantifying the extent of hydrogen bonding and dipolar interactions.

Dynamic Properties: Calculating properties such as the diffusion coefficient of the molecule in the solvent and the timescale of conformational changes.

The following table summarizes typical parameters that would be defined for an MD simulation of this system.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, or specialized polarizable force field | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the explicit solvent molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298.15 K (or other desired temperature) | Controlled via a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman). |

| Time Step | 1-2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns - 1 µs | Determines the timescale of phenomena that can be observed. |

Investigation of Sulfone Group Electronic Effects and Stability

The sulfonyl group (-SO2-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a profound impact on the electronic structure and stability of the entire molecule. DFT is the most common method for investigating these electronic effects.

For this compound, the sulfonyl group withdraws electron density from the benzene (B151609) ring via both inductive and resonance effects. This is somewhat counteracted by the electron-donating effect of the two methyl groups on the ring. DFT calculations can precisely quantify this interplay.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO indicates the ability of the molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity mdpi.com. A large gap suggests high stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, the MEP would show a significant negative potential around the sulfonyl and ketone oxygen atoms and a positive potential on the sulfur atom.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed insight into charge distribution, hybridization, and stabilizing intramolecular interactions. NBO calculations can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals, which are known as hyperconjugative interactions. These interactions contribute significantly to molecular stability. Theoretical studies have confirmed the high electronegativity and strong electron-withdrawing effect of the sulfone group compared to ketones or sulfoxides researchgate.net.

The following table shows representative HOMO-LUMO data for related benzothiazole-sulfonamide derivatives with different substituents, illustrating how electron-donating and electron-withdrawing groups can tune the electronic properties of an aryl-sulfonyl system.

| Compound Substituent (on aryl ring) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) [eV] |

|---|---|---|---|

| -H (Reference) | -6.89 | -1.99 | 4.90 |

| -Cl (Electron Withdrawing) | -7.01 | -2.34 | 4.67 |

| -OCH3 (Electron Donating) | -6.45 | -1.74 | 4.71 |

| -NO2 (Strong Electron Withdrawing) | -7.65 | -3.11 | 4.54 |

Data adapted from DFT studies on substituted sulfonamide derivatives to illustrate electronic trends. Values are representative and calculated at the ωB97XD/6–31g(d,p) level of theory. mdpi.com

These calculations would confirm the strong electron-withdrawing nature of the 3,4-dimethylbenzenesulfonyl group and provide a quantitative basis for understanding the stability and reactivity of this compound.

Chemical Reactivity and Derivatization Strategies for 4 3,4 Dimethylbenzenesulfonyl Butan 2 One

Reactions Involving the Ketone Functionality

The carbonyl group of the ketone is a primary site for a variety of chemical transformations, including nucleophilic additions, enolization-based functionalizations, and redox reactions.

Nucleophilic Addition Reactions and Stereochemical Control

The ketone functionality of 4-(3,4-dimethylbenzenesulfonyl)butan-2-one is susceptible to nucleophilic attack. A significant area of research for β-ketosulfones, the broader class to which this compound belongs, is the stereoselective reduction of the carbonyl group to a secondary alcohol. This transformation is crucial for the synthesis of chiral β-hydroxy sulfones, which are valuable intermediates in the synthesis of a wide array of organic molecules. nih.govnih.gov

The stereochemical outcome of these reductions can often be controlled. For acyclic β-ketosulfones with a chiral center at the α-position, sodium borohydride (B1222165) reduction can proceed with high diastereoselectivity. researchgate.net This selectivity is attributed to the preferred conformation of the molecule in solution, which directs the nucleophilic attack to one face of the carbonyl group. researchgate.net

Chelation control is another powerful strategy to influence the stereochemistry of nucleophilic additions. Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) are effective for the 1,2-chelation-controlled reduction of protected α-hydroxy ketones to achieve high diastereoselectivity for anti-1,2-diols. organic-chemistry.org While this compound does not inherently possess a directing group for such chelation, this principle can be applied to derivatives of the molecule.

Enzymatic reductions offer a green and highly selective alternative for the synthesis of optically active β-hydroxy sulfones. nih.govresearchgate.net Alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of various β-ketosulfones, providing access to both (R)- and (S)-β-hydroxy sulfones with high enantiomeric excess. nih.govresearchgate.netd-nb.info

Table 1: Comparison of Reducing Agents for β-Ketosulfones

| Reducing Agent | Selectivity | Conditions | Advantages |

| Sodium Borohydride (NaBH₄) | Can be highly diastereoselective with α-chiral centers. researchgate.net | Typically mild, alcoholic solvents. nih.gov | Cost-effective, readily available. |

| Alkyl Aluminum Compounds (e.g., i-Bu₃Al) | Effective for reduction to racemic β-hydroxy sulfones. nih.gov | Anhydrous organic solvents. nih.gov | High yields. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Highly enantioselective. nih.govresearchgate.net | Aqueous media, mild pH and temperature. nih.govd-nb.info | Environmentally friendly, high optical purity. nih.govresearchgate.net |

| Red-Al | High diastereoselectivity in chelation-controlled systems. organic-chemistry.org | Toluene or CH₂Cl₂ for optimal selectivity. organic-chemistry.org | Effective for creating specific diastereomers. organic-chemistry.org |

Enolization and α-Functionalization Reactions

The presence of the electron-withdrawing sulfonyl group increases the acidity of the α-protons on the methylene (B1212753) carbon adjacent to the ketone. This facilitates the formation of an enolate under basic conditions. masterorganicchemistry.com This enolate is a key intermediate for a variety of α-functionalization reactions, allowing for the introduction of new substituents at the carbon between the ketone and sulfone groups.

The formation of enolates from ketones is a fundamental reaction in organic chemistry, and for β-dicarbonyl-like compounds such as β-ketosulfones, this process is particularly favorable. masterorganicchemistry.com The resulting enolate can then react with various electrophiles. For instance, the α-functionalization of β-ketosulfones has been demonstrated through reactions with allyl bromide in the presence of a base like potassium carbonate to yield α-allylated products. researchgate.net

This reactivity allows for the construction of more complex molecular architectures. The versatile nature of β-ketosulfones is highlighted by their use in synthesizing a range of compounds, including β-keto thiosulfones and α-iodo-β-keto sulfones, through various α-functionalization strategies. researchgate.netresearchgate.net

Reductive and Oxidative Transformations of the Ketone

As discussed previously, the most common reductive transformation of the ketone in β-ketosulfones is its conversion to a secondary alcohol (a β-hydroxy sulfone). nih.gov This can be achieved with a variety of reagents, including sodium borohydride, alkyl aluminum compounds, and enzymatic systems. nih.govresearchgate.netresearchgate.net These reductions are often a critical step in the synthesis of more complex molecules. researchgate.net

In terms of oxidation, the ketone functionality of a β-ketosulfone is already in a relatively high oxidation state and is generally not susceptible to further oxidation under standard conditions. Instead, oxidative reactions involving β-ketosulfones often target other parts of the molecule. For example, oxidative coupling of β-ketosulfone dianions, formed by deprotonation at both the α- and γ-carbons, can be achieved using iodine as an oxidant to form 1,4-dicarbonyl systems. tandfonline.com

Reactions Involving the Sulfone Functionality

The sulfonyl group plays a crucial role in activating the adjacent methylene protons and can also participate in elimination reactions.

α-Sulfonyl Carbanion Chemistry and its Synthetic Utility

The sulfonyl group is a strong electron-withdrawing group that effectively stabilizes an adjacent carbanion. researchgate.netnumberanalytics.com The protons on the carbon alpha to the sulfonyl group in this compound (the C1 position) are acidic and can be removed by a strong base to form an α-sulfonyl carbanion. researchgate.netchem-station.com

These carbanions are potent nucleophiles and are widely used in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orgresearchgate.net A common application is their reaction with alkyl halides in alkylation reactions. researchgate.net This allows for the introduction of a wide variety of alkyl groups at the α-position to the sulfone. researchgate.net The resulting alkylated sulfones can then be subjected to further transformations, such as reductive desulfonylation, to yield the final product. wikipedia.org

The synthetic utility of α-sulfonyl carbanions is extensive, as they can react with a broad range of electrophiles, including epoxides and aziridines. researchgate.net

Sulfone Extrusion Reactions and Their Applications (e.g., Ramberg-Bäcklund Rearrangement)

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones in the presence of a base. wikipedia.orgsynarchive.com This reaction proceeds through the extrusion of sulfur dioxide. chem-station.comnumberanalytics.com For a compound like this compound, this reaction would first require halogenation at both the α- and α'-positions to the sulfone.

The general mechanism of the Ramberg-Bäcklund reaction is as follows:

Deprotonation: A strong base abstracts a proton from the α-position of the sulfone, generating a carbanion. numberanalytics.comwikipedia.org

Intramolecular Nucleophilic Substitution: The carbanion then displaces the halide on the other α'-carbon in an intramolecular SN2 reaction, forming a transient three-membered cyclic sulfone intermediate known as an episulfone or thiirane (B1199164) dioxide. numberanalytics.comorganic-chemistry.org

Sulfur Dioxide Extrusion: This episulfone intermediate is unstable and spontaneously decomposes, extruding sulfur dioxide (SO₂) to form the corresponding alkene. chem-station.comnumberanalytics.com This elimination step is considered a concerted cheletropic extrusion. wikipedia.org

The stereochemistry of the resulting alkene can be influenced by the reaction conditions, particularly the choice of base. numberanalytics.comchemistry-chemists.com Weaker bases often favor the formation of Z-alkenes, while stronger bases tend to produce more of the E-alkene. organic-chemistry.orgchemistry-chemists.com

This reaction provides a valuable method for constructing carbon-carbon double bonds in a regiochemically defined manner, as rearrangements of the double bond are typically not observed under the basic reaction conditions. chemistry-chemists.com

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethylbenzene Moiety

The dimethylbenzene core of this compound presents a chemically rich scaffold for electrophilic and nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these transformations are dictated by the interplay of the electronic and steric effects of the substituents already present on the aromatic ring: the two methyl groups and the sulfonylbutan-2-one moiety.

The methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the sulfonyl group is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. In the case of this compound, the substitution pattern of the dimethylbenzene ring means that the positions ortho to one methyl group are also meta to the other, or vice versa, leading to a complex interplay of directing effects.

Electrophilic Aromatic Substitution

Given the opposing electronic effects of the substituents, predicting the precise outcome of electrophilic aromatic substitution reactions on this compound requires careful consideration of the relative activating and deactivating strengths. The two methyl groups work in concert to activate the ring, while the sulfonyl group strongly deactivates it. The net effect is a moderately deactivated ring compared to benzene (B151609), but with specific positions being more susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The directing effects of the methyl groups would favor substitution at positions 2 and 5, while the sulfonyl group would direct to position 6. Due to the strong deactivating nature of the sulfonyl group, substitution is most likely to occur at the positions most activated by the methyl groups and least deactivated by the sulfonyl group.

Halogenation: Reactions with halogens such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the ring. docbrown.infolibretexts.orgyoutube.com Similar to nitration, the regiochemical outcome will be a balance of the directing effects of the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally less successful on strongly deactivated rings. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org The presence of the sulfonyl group would likely inhibit these reactions under standard conditions. However, with highly reactive alkylating or acylating agents and forcing conditions, some substitution might be achievable, again with the regioselectivity governed by the existing groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(3,4-dimethylbenzenesulfonyl)butan-2-one | 5-Nitro-4-(3,4-dimethylbenzenesulfonyl)butan-2-one |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(3,4-dimethylbenzenesulfonyl)butan-2-one | 5-Bromo-4-(3,4-dimethylbenzenesulfonyl)butan-2-one |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups ortho or para to a good leaving group on the aromatic ring. The dimethylbenzene moiety of this compound does not possess an inherent leaving group like a halide. Therefore, direct SNAr reactions are not feasible.

However, it is conceivable that a derivative of this compound, for instance, one where a halogen has been introduced onto the ring via electrophilic substitution, could undergo subsequent nucleophilic aromatic substitution. In such a scenario, the success and regioselectivity of the SNAr reaction would depend on the position of the halogen and the nature of the nucleophile. The presence of the electron-withdrawing sulfonyl group would activate the ring towards nucleophilic attack, particularly if the leaving group is positioned ortho or para to it.

Heterocyclic Annulation and Cycloaddition Reactions Utilizing the Compound as a Building Block

The bifunctional nature of this compound, possessing both a ketone and a sulfone group, makes it a potentially versatile building block for the synthesis of various heterocyclic systems. The ketone functionality can participate in condensation reactions, while the sulfonyl group can act as a leaving group or influence the reactivity of adjacent positions.

Synthesis of Pyrazoles and Isoxazoles

β-keto sulfones are well-established precursors for the synthesis of five-membered heterocycles such as pyrazoles and isoxazoles. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.netmdpi.comorganic-chemistry.orgnih.govresearchgate.netchemrxiv.org These syntheses typically involve the reaction of the 1,3-dicarbonyl-like character of the β-keto sulfone with binucleophiles.

Pyrazole (B372694) Formation: Reaction of this compound with hydrazine (B178648) or substituted hydrazines would be expected to yield pyrazole derivatives. The reaction likely proceeds through initial condensation with the ketone, followed by cyclization and elimination of the sulfonyl group.

Isoxazole (B147169) Formation: Similarly, reaction with hydroxylamine (B1172632) should lead to the formation of isoxazoles. The regioselectivity of the cyclization would determine the substitution pattern on the resulting isoxazole ring.

Paal-Knorr Type Reactions

While not a classic 1,4-dicarbonyl compound, the butan-2-one chain could potentially be modified to introduce another carbonyl group, making it a suitable substrate for Paal-Knorr type syntheses of furans, pyrroles, and thiophenes. researchgate.netwikipedia.orgalfa-chemistry.comuobaghdad.edu.iqorganic-chemistry.org For example, α-functionalization of the ketone followed by oxidation could generate a 1,4-dicarbonyl intermediate.

Table 2: Potential Heterocyclic Annulation Reactions of this compound

| Reagent | Heterocyclic Product |

| Hydrazine (H₂NNH₂) | 3-Methyl-5-(3,4-dimethylphenyl)pyrazole |

| Hydroxylamine (H₂NOH) | 3-Methyl-5-(3,4-dimethylphenyl)isoxazole |

Studies on Regioselectivity, Chemoselectivity, and Diastereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the aromatic ring, the ketone, and the α-protons to both the ketone and the sulfone—necessitates a careful consideration of selectivity in any chemical transformation.

Regioselectivity

As discussed in the context of electrophilic aromatic substitution (Section 5.3), the regioselectivity of reactions on the aromatic ring is governed by the directing effects of the methyl and sulfonyl substituents. In reactions involving the butanone side chain, regioselectivity issues can arise, for instance, in enolate formation. The protons α to the carbonyl group are generally more acidic than those α to the sulfonyl group, suggesting that enolization will preferentially occur at the C3 position of the butane (B89635) chain.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary sites for chemical reactions are the ketone and the aromatic ring.

Reduction: The reduction of the ketone to a secondary alcohol can be achieved chemoselectively in the presence of the aromatic ring and the sulfone group using mild reducing agents like sodium borohydride. More forcing conditions, such as catalytic hydrogenation at high pressure, might lead to the reduction of the aromatic ring as well.

Oxidation: The ketone functionality is generally resistant to oxidation, but the methyl groups on the aromatic ring could be oxidized to carboxylic acids under harsh conditions (e.g., with potassium permanganate). The benzylic positions of the methyl groups are also susceptible to radical halogenation. youtube.com

Diastereoselectivity

The C3 of the butan-2-one chain is a prochiral center. Reactions that introduce a new stereocenter at this position, or at the carbonyl carbon, can potentially proceed with diastereoselectivity.

Addition to the Carbonyl: Nucleophilic addition to the carbonyl group can create a new stereocenter. The steric bulk of the adjacent sulfonyl-substituted aromatic ring may influence the facial selectivity of the attack, leading to a preference for one diastereomer.

Reactions of the Enolate: Reactions involving the enolate, such as aldol (B89426) additions, can also lead to the formation of new stereocenters. The stereochemical outcome will be influenced by the geometry of the enolate and the reaction conditions.

Table 3: Summary of Selectivity Considerations

| Type of Selectivity | Key Factors | Predicted Outcome |

| Regioselectivity | Directing effects of substituents on the aromatic ring; relative acidity of α-protons. | Electrophilic attack primarily at C2 and C5 of the aromatic ring; enolization at C3 of the butanone chain. |

| Chemoselectivity | Relative reactivity of functional groups; choice of reagents and reaction conditions. | Selective reduction of the ketone with mild reducing agents. |

| Diastereoselectivity | Steric hindrance from the sulfonylaryl group; enolate geometry. | Potential for moderate to good diastereoselectivity in additions to the carbonyl and in enolate reactions. |

Applications As a Synthetic Precursor and Reagent in Advanced Organic Synthesis

Utilization in C-C and C-Heteroatom Bond-Forming Reactions

The structural framework of γ-keto sulfones like 4-(3,4-dimethylbenzenesulfonyl)butan-2-one is conducive to a variety of bond-forming reactions. The inherent reactivity of the carbonyl group and the activating nature of the sulfonyl group enable its participation in both carbon-carbon and carbon-heteroatom bond formations.

A notable application of analogous β,γ-unsaturated keto sulfones is their participation in phosphine-mediated [3+2] cycloaddition reactions with 2,3-butadienoate, leading to the formation of cyclopentenes. nih.gov This transformation is a powerful method for constructing five-membered carbocyclic rings, which are common motifs in natural products and biologically active molecules. This demonstrates the potential of derivatives of this compound in C-C bond-forming strategies for the synthesis of complex cyclic systems.

Furthermore, the synthesis of γ-keto sulfones itself represents a significant C-S bond-forming reaction. rsc.org Various methodologies, including the addition of sodium sulfinates to α,β-unsaturated ketones, highlight the reliability of forming the carbon-sulfur bond, a key structural element of these compounds. nih.govrsc.org

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

While the direct application of this compound as a chiral auxiliary has not been extensively documented, the synthesis of chiral γ-keto sulfones is an area of growing interest. rsc.orgd-nb.info The development of methods to produce enantiomerically enriched γ-keto sulfones underscores their potential as valuable chiral building blocks in asymmetric synthesis. rsc.orgd-nb.info

The introduction of chirality into the γ-keto sulfone scaffold would allow for the diastereoselective synthesis of more complex molecules. For instance, the reduction of the ketone in a chiral γ-keto sulfone could lead to the formation of chiral β-hydroxy sulfones, which are themselves versatile intermediates in organic synthesis. rsc.org The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and the stereochemistry of the starting material.

Development of Novel Synthetic Methodologies Employing Sulfonyl Ketone Moieties

The importance of γ-keto sulfones as synthetic intermediates has driven the development of numerous innovative synthetic methods for their preparation. These methodologies often feature mild reaction conditions, broad substrate scope, and high efficiency.

Recent advancements in the synthesis of γ-keto sulfones include:

Metal-free hydrosulfonylation: A green and convenient method for the synthesis of γ-keto sulfones has been developed involving the reaction of ynones or vinyl ketones with sodium sulfinates in the absence of metal catalysts and stoichiometric oxidants. nih.govrsc.org This approach is characterized by its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Copper-catalyzed oxidative sulfonylation: Tertiary cyclopropanols can undergo a ring-opening oxidative sulfonylation with sulfinate salts in the presence of a copper(II) acetate (B1210297) catalyst to yield γ-keto sulfones. nih.gov This method provides a useful alternative for the preparation of these compounds.

Three-component reactions: Efficient one-pot, three-component protocols have been established for the synthesis of γ-keto sulfones, demonstrating high atom economy and operational simplicity. tandfonline.com

These diverse synthetic strategies highlight the ongoing efforts to access the γ-keto sulfone scaffold, which in turn expands the potential applications of compounds like this compound in organic synthesis.

Application as a Ligand or Precursor to Catalytic Systems